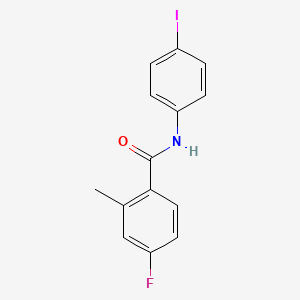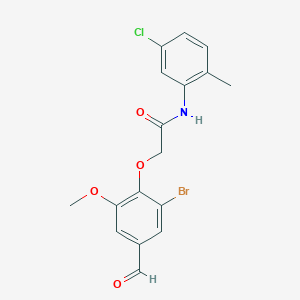![molecular formula C20H18ClN3O3S B3507637 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3507637.png)
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide
Vue d'ensemble
Description
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been widely studied in scientific research. It is a member of the sulfonamide family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
The scientific research applications of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide are diverse. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Additionally, it has been studied for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins that are involved in cancer cell growth, beta-amyloid production, and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide are complex and varied. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of beta-amyloid, which is associated with the development of Alzheimer's disease. Additionally, it has been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide in lab experiments include its well-established synthesis method, its diverse biological activities, and its potential as a lead compound for the development of novel drugs. However, there are also some limitations to using this compound in lab experiments. For example, it may have limited solubility in certain solvents, which could affect its bioavailability and activity. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research on 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide. One potential direction is to further explore its anticancer properties and to investigate its potential as a treatment for specific types of cancer. Another potential direction is to investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, there is potential for further research on its anti-inflammatory and analgesic properties, as well as its potential as a lead compound for the development of novel drugs. Overall, 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is a promising compound for scientific research and has the potential to lead to the development of new treatments for a variety of diseases.
Propriétés
IUPAC Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-14-4-7-17(8-5-14)24-28(26,27)19-11-16(6-9-18(19)21)20(25)23-13-15-3-2-10-22-12-15/h2-12,24H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJJCPOIOYRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3507567.png)

![2-(3-pyridinyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B3507571.png)
![ethyl 5-acetyl-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3507573.png)
![6-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3507586.png)
![methyl 4-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3507597.png)

![5-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-nitrobenzoic acid](/img/structure/B3507617.png)
![1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone](/img/structure/B3507623.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B3507625.png)
![methyl {5-methyl-2-[(3-nitrobenzyl)amino]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B3507627.png)
![3,5-dichloro-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B3507632.png)
![N-(3-chlorophenyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B3507650.png)